1-(Pyrimidin-4-yl)azetidin-3-amine hydrochloride
CAS No.: 1384430-84-5
Cat. No.: VC3083708
Molecular Formula: C7H11ClN4
Molecular Weight: 186.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1384430-84-5 |
---|---|
Molecular Formula | C7H11ClN4 |
Molecular Weight | 186.64 g/mol |
IUPAC Name | 1-pyrimidin-4-ylazetidin-3-amine;hydrochloride |
Standard InChI | InChI=1S/C7H10N4.ClH/c8-6-3-11(4-6)7-1-2-9-5-10-7;/h1-2,5-6H,3-4,8H2;1H |
Standard InChI Key | NRAWNKJYUMSYQH-UHFFFAOYSA-N |
SMILES | C1C(CN1C2=NC=NC=C2)N.Cl |
Canonical SMILES | C1C(CN1C2=NC=NC=C2)N.Cl |
Introduction
1-(Pyrimidin-4-yl)azetidin-3-amine hydrochloride is a heterocyclic compound that combines azetidine and pyrimidine moieties, making it significant in medicinal chemistry due to its potential therapeutic applications. This compound is particularly noted for its role as an inhibitor in various biological pathways, which can be crucial in drug development .
Hazard Information
-
Precautionary Statements: P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Synthesis Methods
The synthesis of 1-(Pyrimidin-4-yl)azetidin-3-amine hydrochloride can be approached through several methods, including nucleophilic aromatic substitution and condensation reactions involving pyrimidine derivatives. Recent studies suggest that using solvents like acetonitrile and conditions such as elevated temperatures (e.g., 65 °C) can enhance yields in the synthesis of azetidine derivatives.
Analytical Techniques
Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are essential for purifying and characterizing the synthesized products.
Data Tables
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume